3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl-

Description

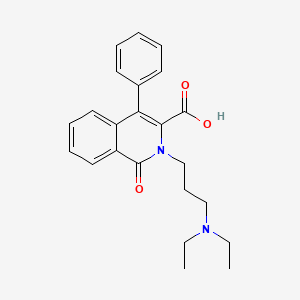

The compound 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl- is a synthetic isoquinoline derivative featuring a carboxylic acid group at position 3, a 4-phenyl substitution, and a 3-(diethylamino)propyl side chain at position 2.

Key structural features:

- Isoquinoline core: A bicyclic aromatic system with a nitrogen atom at position 2.

- 3-(Diethylamino)propyl side chain: A tertiary amine that may influence solubility, membrane permeability, and metabolic stability.

Properties

CAS No. |

112392-92-4 |

|---|---|

Molecular Formula |

C23H26N2O3 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

2-[3-(diethylamino)propyl]-1-oxo-4-phenylisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C23H26N2O3/c1-3-24(4-2)15-10-16-25-21(23(27)28)20(17-11-6-5-7-12-17)18-13-8-9-14-19(18)22(25)26/h5-9,11-14H,3-4,10,15-16H2,1-2H3,(H,27,28) |

InChI Key |

NBXRUJBJSYDTRT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCN1C(=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of isoquinoline derivatives, followed by functional group modifications to introduce the diethylamino propyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino propyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Therapeutic Applications

-

Antitumor Activity :

- Preliminary studies suggest that compounds with isoquinoline structures exhibit antitumor properties. The unique substituents in 3-Isoquinolinecarboxylic acid may enhance its efficacy against cancer cells by interfering with cellular proliferation pathways.

-

Neurological Disorders :

- The diethylamino group suggests potential applications in treating neurological disorders. Isoquinolines have been studied for their neuroprotective effects, making this compound a candidate for further research in neuropharmacology.

-

Antimicrobial Properties :

- Isoquinoline derivatives have shown promising antimicrobial activity. Investigating the compound's interaction with bacterial membranes could reveal its potential as an antibiotic agent.

Synthetic Methodologies

The synthesis of 3-Isoquinolinecarboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:

- Condensation Reactions : These reactions are crucial for forming the isoquinoline core.

- Functional Group Modifications : Introducing diethylamino and phenyl groups often requires careful control of reaction conditions to ensure high yields and purity.

Biological Interaction Studies

Understanding the biological interactions of 3-Isoquinolinecarboxylic acid is essential for evaluating its therapeutic potential. Interaction studies typically focus on:

- Binding Affinity : Research involves assessing how well the compound binds to various biological targets, which can indicate its effectiveness as a drug.

- Safety Profile : Toxicological studies are necessary to determine the safety of the compound in biological systems.

Case Studies and Research Findings

Several studies have documented the applications and effects of similar compounds:

- Antitumor Studies : Research has demonstrated that certain isoquinoline derivatives can inhibit tumor growth in vitro and in vivo models.

- Neuroprotective Effects : Investigations into related compounds have shown promise in protecting neuronal cells from oxidative stress.

These findings underscore the potential therapeutic applications of 3-Isoquinolinecarboxylic acid and warrant further exploration.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Biological Activity

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl- (commonly referred to as the compound ) is a derivative of isoquinoline carboxylic acids, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H26N2O3

- Molecular Weight : 394.46 g/mol

- CAS Number : 3086850

Biological Activity Overview

The biological activity of the compound is primarily associated with its interaction with cellular pathways and receptors. Key findings include:

- STING Pathway Modulation : The compound exhibits inhibitory effects on the STING (Stimulator of Interferon Genes) pathway. STING is crucial for the immune response to cytosolic DNA, and its dysregulation is implicated in autoimmune diseases and cancer . By inhibiting STING activity, the compound may help modulate inflammatory responses, making it a candidate for treating conditions characterized by excessive STING activation.

- Cytokine Production : Research indicates that the compound can influence the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These cytokines play significant roles in immune responses and inflammation . The modulation of these cytokines suggests potential applications in inflammatory diseases.

- Antiviral Activity : The compound's ability to inhibit viral replication through modulation of type I interferons has been documented. Type I interferons are known for their antiviral properties, enhancing the immune response against viral infections .

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of cGAS-STING Pathway : By targeting this pathway, the compound can reduce the activation of downstream signaling cascades that lead to inflammatory responses and cytokine release .

- Impact on Immune Cell Function : The modulation of macrophage and dendritic cell function by influencing cytokine production enhances antigen presentation, which may improve adaptive immune responses .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of isoquinoline derivatives, including the compound :

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacologically Active Isoquinoline Derivatives

Quinapril and Quinaprilat

- Structure: Quinapril (C₂₅H₃₀N₂O₅) contains a 3-isoquinolinecarboxylic acid core with a tetrahydro ring, ethoxycarbonyl group, and phenylpropyl substitution. Quinaprilat (C₂₃H₂₆N₂O₅) is its active metabolite, lacking the ethoxy group .

- Function : ACE inhibitors used for hypertension.

- The 4-phenyl group in the target compound may enhance CNS penetration compared to quinapril’s phenylpropyl chain.

Tezampanel

- Structure: Decahydroisoquinolinecarboxylic acid with a tetrazolylethyl substituent (C₁₃H₂₁N₅O₂·H₂O) .

- Function : Glutamate receptor antagonist for migraine and neuropathic pain.

- Comparison: The target compound’s diethylamino propyl group contrasts with tezampanel’s tetrazole moiety, suggesting divergent receptor targets (ACE vs. glutamate receptors). Both compounds emphasize the role of nitrogen-containing side chains in modulating activity.

2'-Cyclohexyl-1'-Oxo-Spiro Compound

- Structure: Spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid derivative (C₂₀H₂₅NO₃; MW 327.42 g/mol) .

- Both compounds share a 1-oxo modification, which may stabilize the isoquinoline core against degradation.

3-O-Feruloylquinic Acid

- Structure: A natural isoquinoline precursor from Coffea canephora with a feruloyl ester group .

- Comparison: The diethylamino propyl chain in the target compound enhances synthetic versatility compared to the natural ester group in 3-O-feruloylquinic acid.

Data Tables

Table 1: Structural and Pharmacological Comparison

*Therapeutic use inferred from structural analogs.

Table 2: Physicochemical Properties

| Property | Target Compound | Quinapril | Tezampanel |

|---|---|---|---|

| LogP (lipophilicity) | High (due to phenyl) | Moderate (3.1) | Low (1.8) |

| Solubility | Low in water | Low (improved as HCl salt) | Moderate in aqueous buffer |

| Metabolic Stability | Likely high (tertiary amine resists oxidation) | Moderate (ester hydrolysis) | High (tetrazole stability) |

Research Implications

- Synthetic Chemistry: The diethylamino propyl group in the target compound may serve as a versatile intermediate for ACE inhibitor analogs or CNS-targeted drugs .

- Safety : Analogous compounds like the spiro derivative () recommend handling precautions for irritancy and light sensitivity.

Q & A

Q. What are the recommended synthetic routes for preparing 3-isoquinolinecarboxylic acid derivatives, and how can purity be assessed?

Methodological Answer: Synthetic routes for dihydroquinoline derivatives often involve cyclocondensation of substituted anilines with tricarbonyl compounds (e.g., triethyl methanetricarboxylate) under controlled conditions . For purity assessment, HPLC with UV detection (e.g., 254 nm) is critical to quantify impurities such as 4-hydroxy-1,2-dihydroquinolin-2-ones, which may arise from residual water in reagents. Adjusting reaction parameters (e.g., anhydrous solvents) minimizes side-product formation .

Q. What analytical techniques are essential for characterizing this compound’s structure and stability?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C) confirms substitution patterns and stereochemistry, particularly for the diethylamino propyl and phenyl groups.

- Mass spectrometry (HRMS) validates molecular weight (e.g., C₂₀H₂₅NO₃ expected at 327.4174 g/mol) .

- Stability studies under accelerated conditions (e.g., 40°C/75% RH) with periodic HPLC monitoring detect degradation products, such as oxidized or hydrolyzed derivatives .

Q. What safety precautions are required for handling this compound in laboratory settings?

Methodological Answer:

- Use NIOSH/EN 166-compliant eye protection and nitrile gloves to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particulates.

- Store in airtight, light-protected containers at ambient temperature to prevent decomposition .

Advanced Research Questions

Q. How can the diethylamino propyl side chain influence the compound’s pharmacological activity, and what modifications enhance selectivity?

Methodological Answer: The diethylamino group’s basicity may enhance binding to targets like ACE (angiotensin-converting enzyme) by interacting with catalytic zinc ions . To improve selectivity:

- Replace the diethyl group with bulky tert-butyl to reduce off-target interactions.

- Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to ACE versus related enzymes (e.g., neprilysin) .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values) for this compound?

Methodological Answer:

- Standardize assay conditions : Use identical enzyme batches (e.g., recombinant human ACE) and buffer systems (pH 7.4, 0.1 M Tris-HCl).

- Validate results via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).

- Check for impurities (e.g., 2-oxo derivatives) via LC-MS, as even 2% contamination can skew activity measurements .

Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?

Methodological Answer:

- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .

- Plasma protein binding assays (equilibrium dialysis) guide dose adjustments. A logP >2.5 (calculated via ChemDraw) suggests favorable membrane permeability .

Q. How can structural analogs of this compound be evaluated for novel therapeutic applications (e.g., neuropathic pain)?

Methodological Answer:

- Screen analogs in primary neuronal cultures for calcium flux modulation (Fluo-4 AM dye) to assess potential in neuropathic pain.

- Compare with known agents (e.g., Tezampanel, CAS 317819-68-4) using patch-clamp electrophysiology to evaluate AMPA receptor antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.